
N-Phthalimide-linagliptin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phthalimide-linagliptin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₂₇D₃N₈O₄ and its molecular weight is 605.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dipeptidyl Peptidase-4 Inhibition
N-Phthalimide-linagliptin-d3 retains the DPP-4 inhibitory activity characteristic of linagliptin. DPP-4 inhibitors are crucial in diabetes management as they enhance incretin levels, leading to increased insulin secretion and decreased glucagon levels. Linagliptin is notable for its long half-life and minimal renal excretion, making it suitable for patients with varying degrees of renal function .
Antimicrobial Activity
Phthalimide derivatives have been reported to exhibit antimicrobial properties. Studies indicate that compounds containing the phthalimide moiety demonstrate activity against various pathogens, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects, warranting further investigation into its potential as an adjunct treatment for infections in diabetic patients.
Anti-inflammatory Effects
Recent advances highlight the anti-inflammatory potential of phthalimide derivatives. The hybridization of phthalimide with other pharmacophores has led to compounds that exhibit significant anti-inflammatory activity. Given that inflammation plays a role in the pathophysiology of diabetes and its complications, this compound could be explored for its dual role in managing blood glucose levels while mitigating inflammation .
Clinical Evaluation
A clinical evaluation of linagliptin demonstrated its efficacy in lowering HbA1c levels in patients with type 2 diabetes, with a favorable safety profile . The incorporation of the phthalimide structure may enhance these effects or provide additional benefits such as improved tolerability or reduced adverse events.
Antimicrobial Testing
In vitro studies have shown that phthalimide derivatives exhibit significant antimicrobial activity against strains such as Mycobacterium tuberculosis . Future studies should focus on testing this compound against various microbial strains to evaluate its potential as an antimicrobial agent.
Anti-inflammatory Research
Research into similar compounds suggests that phthalimide derivatives can modulate inflammatory pathways, potentially reducing complications associated with chronic inflammation in diabetic patients . Investigating this aspect could provide insights into the broader therapeutic applications of this compound.
Propiedades
Fórmula molecular |
C₃₃H₂₇D₃N₈O₄ |
---|---|
Peso molecular |
605.66 |
Sinónimos |
7-(2-Butynyl-d3)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione; (R)-7-(But-2-yn-1-yl-d3)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-met |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.